N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Description
N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core fused with a 5-nitrothiophene-2-carboxamide moiety. The Z-configuration at the benzothiazole-thiophene junction is stabilized by conjugation and intramolecular interactions. Key structural features include:
- Methoxy group at position 4 of the benzothiazole ring, enhancing electron density.
- Nitro group on the thiophene ring, contributing to electron-withdrawing effects and influencing reactivity.
Structural characterization techniques such as IR, NMR, and X-ray crystallography (via SHELX programs, as in ) are critical for confirming tautomeric forms and substituent positioning.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S2/c1-3-9-18-14-10(23-2)5-4-6-11(14)25-16(18)17-15(20)12-7-8-13(24-12)19(21)22/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLOIXUGKVEFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Tautomerism : Unlike 1,2,4-triazoles in , which exist in thione-thiol tautomeric equilibrium, the target compound’s benzothiazole-thiophene system favors a single tautomer due to conjugation and steric constraints.
- Synthetic Flexibility : The propynyl group offers modularity for click chemistry, contrasting with the sulfonyl or halogenated substituents in , which are typically used for hydrogen bonding or steric bulk.
Spectral and Crystallographic Insights
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a synthetic organic compound that has attracted significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- Benzothiazole ring : Contributes to its biological activity.
- Methoxy group : Enhances solubility and bioavailability.
- Prop-2-ynyl substituent : May influence interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Key mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may bind to the colchicine-binding site on tubulin, inhibiting microtubule formation and disrupting cell division .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Modulation of Signaling Pathways : The compound may influence pathways such as those involved in cell proliferation and immune response, potentially enhancing therapeutic effects against tumors.
Anticancer Activity
Research has demonstrated that related compounds exhibit notable anticancer properties. For instance, SMART compounds have shown efficacy against various cancer cell lines by arresting the cell cycle and inducing apoptosis .
| Compound Name | IC50 (μM) | Cancer Type | Mechanism |
|---|---|---|---|
| SMART-H | 15 | Prostate | Tubulin inhibition |
| SMART-F | 10 | Melanoma | Apoptosis induction |
Case Studies
- In Vivo Studies : A study investigated the effects of similar benzothiazole derivatives on tumor growth in xenograft models. Results indicated significant tumor reduction with minimal toxicity observed at therapeutic doses .
- Mechanistic Insights : Research on structurally similar compounds revealed their ability to inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a dual role in both cancer therapy and antimicrobial action .
Q & A
Q. Validation :
- NMR Spectroscopy : Assign peaks for diagnostic protons (e.g., methoxy singlet at ~3.8 ppm, nitro group deshielding effects) and confirm stereochemistry via 2D techniques (COSY, NOESY) .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and assess purity (>95% by area under the curve).
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
-
FT-IR : Identify carbonyl stretches (amide C=O at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .
-
Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (CH₃OH/CHCl₃). Use SHELXT for space group determination and SHELXL for refinement. Key parameters:
Parameter Value (Example) R-factor <0.05 CCDC Deposition Assign accession code H-bonding N–H···O/N interactions
Advanced: How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Methodological Answer:
- Disorder Modeling : Use PART and SUMP instructions in SHELXL to model split positions for propynyl or methoxy groups .
- Twinning : Apply TWIN/BASF commands if data shows non-merohedral twinning. Verify with HKLF5 format .
- Validation Tools : Check Rint (<0.1) and ADDSYM in PLATON to detect missed symmetry .
Case Study : For a nitro-thiazole derivative, hydrogen-bonded dimers (N–H···O) required restrained refinement of thermal parameters to resolve electron density ambiguities .
Advanced: What statistical approaches optimize reaction yields for large-scale synthesis?
Methodological Answer:
-
Design of Experiments (DoE) : Use a Central Composite Design to test variables (temperature, catalyst loading, solvent ratio). For example:
Factor Low (-1) High (+1) Temperature (°C) 60 100 Catalyst (mol%) 5 15 Solvent (EtOH:H₂O) 3:1 1:1 -
Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 10 mol% catalyst, 2:1 EtOH:H₂O) to maximize yield (>70%) .
Advanced: How are intermolecular interactions analyzed to predict solid-state properties?
Methodological Answer:
Q. Table: Key Interactions in Crystal Packing
| Interaction Type | Distance (Å) | Contribution (%) |
|---|---|---|
| H···O/N | 2.1–2.5 | 45% |
| π-π | 3.6–4.0 | 30% |
| C–H···F | 2.7 | 10% |
Basic: What safety protocols are recommended for handling nitro and alkyne moieties?
Methodological Answer:
- Nitro Group : Avoid shock/friction; store in inert atmosphere. Use blast shields during high-temperature reactions .
- Alkyne Handling : Prevent exposure to heavy metal salts (risk of explosive acetylides). Work under N₂ with flame-resistant gloves .
Advanced: How can computational methods predict electronic properties for structure-activity studies?
Methodological Answer:
-
DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap) to assess reactivity.
Property Value (eV) HOMO -6.2 LUMO -2.8 Band Gap 3.4 -
Molecular Docking (AutoDock Vina) : Simulate binding to biological targets (e.g., kinase enzymes) using flexible ligand docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
